molecular formula C9H12N2O2 B1287794 3-Amino-2-hydroxy-N,N-dimethylbenzamide CAS No. 464913-11-9

3-Amino-2-hydroxy-N,N-dimethylbenzamide

Cat. No.: B1287794
CAS No.: 464913-11-9
M. Wt: 180.2 g/mol
InChI Key: VLLMILLTHUWJHA-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-N,N-dimethylbenzamide (CAS 464913-11-9) is a substituted benzamide derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . This compound serves as a versatile building block and key intermediate in the synthesis of more complex molecules for pharmaceutical, agrochemical, and veterinary research . Its structure, featuring an amino (-NH₂) group at the 3-position, a hydroxyl (-OH) group at the 2-position, and a dimethylated amide (-N,N-dimethyl) moiety, provides multiple sites for chemical modification and interaction with biological targets . In scientific research, this compound is primarily valued as a precursor in organic and medicinal chemistry. It can be synthesized via the reduction of 2-Hydroxy-N,N-dimethyl-3-nitrobenzamide using Raney Nickel in methanol under a hydrogen atmosphere . Researchers utilize it to explore potential anti-inflammatory and antimicrobial properties, as preliminary studies suggest it may modulate inflammatory pathways and inhibit microbial growth . Its mechanism of action is attributed to its ability to interact with enzymes and receptors, potentially forming hydrogen bonds through its hydroxyl and amide groups, which can influence target activity . For handling, it is recommended to store this compound in a dark place, under an inert atmosphere, and at room temperature . Safety information includes the signal word "Warning" and the hazard statement H302, indicating that it may be harmful if swallowed . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

3-amino-2-hydroxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)9(13)6-4-3-5-7(10)8(6)12/h3-5,12H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLMILLTHUWJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582651
Record name 3-Amino-2-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464913-11-9
Record name 3-Amino-2-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-hydroxy-N,N-dimethylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reduction of Nitro Compounds

One of the most common methods for synthesizing this compound is through the reduction of 2-Hydroxy-N,N-dimethyl-3-nitrobenzamide. The process can be outlined as follows:

This method typically results in moderate to high yields, depending on the reaction conditions and purity of the starting materials.

Direct Amination Processes

Another approach involves direct amination reactions where suitable precursors undergo nucleophilic substitution. For instance, starting from 2-Amino-N,N-dimethylbenzamide, one can react with various electrophiles to introduce functional groups that lead to the final compound.

The reaction conditions play a crucial role in determining the efficiency and yield of the synthesis. Below is a summary table outlining various methods, their conditions, and corresponding yields:

Method Conditions Yield (%)
Reduction using Raney Nickel Methanol, H₂ atmosphere, overnight stirring Moderate (50-70)
Direct amination with alkyl halides Base-catalyzed, room temperature Variable (30-80)
Reduction with lithium aluminum hydride Anhydrous conditions, THF solvent High (70-90)

Analysis of Reaction Mechanisms

Mechanism of Reduction

The reduction mechanism involves the transfer of electrons from the reducing agent (Raney Nickel or lithium aluminum hydride) to the nitro group, leading to the formation of an amine group while preserving the hydroxyl functionality.

Mechanism of Direct Amination

In direct amination processes, nucleophilic attack by the amino group on an electrophile results in substitution reactions that introduce new functional groups into the aromatic system.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

3-Amino-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires protection from light and storage under inert conditions at room temperature .
  • Safety : Classified under hazard statement H302 (harmful if swallowed) with recommended safety protocols (e.g., P280, P305+P351+P338) .
  • Synthesis : Typically prepared via condensation reactions involving substituted benzoic acids or acyl chlorides with amines, followed by characterization via NMR, IR, and X-ray crystallography .

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights structural similarities and differences between 3-amino-2-hydroxy-N,N-dimethylbenzamide and related compounds:

Compound Name Molecular Formula Substituents Key Functional Features Applications
This compound C₉H₁₂N₂O₂ -NH₂ (C3), -OH (C2), -N(CH₃)₂ Dual amino/hydroxy directing groups Pharmaceutical intermediates
2-Amino-N,3-dimethylbenzamide C₉H₁₂N₂O -NH₂ (C2), -CH₃ (C3), -N(CH₃) Single amino group, methyl substituent Antibacterial/antifungal agents
N,N-Dimethylbenzamide derivatives C₉H₁₁NO Variable para-substituents (e.g., -OCH₃, -NO₂) Electron-donating/withdrawing groups Catalysis, organic synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ -CH₃ (C3), -N-(2-hydroxy-tert-butyl) N,O-bidentate directing group Metal-catalyzed C–H functionalization

Biological Activity

3-Amino-2-hydroxy-N,N-dimethylbenzamide is an organic compound recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with an amino group (-NH2), a hydroxyl group (-OH), and two methyl groups on the nitrogen atom. This specific arrangement enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds due to the presence of hydroxyl and amide groups, facilitating interactions with active sites of proteins. This interaction profile suggests its potential as an enzyme inhibitor or a ligand in biochemical assays.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
  • Antimicrobial Properties : It has been investigated for its potential to inhibit microbial growth, indicating possible applications in treating infections.
  • Enzyme Interaction : The compound's structure allows it to interact with various enzymes, influencing their activity and potentially leading to therapeutic effects .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Research Findings
Anti-inflammatoryModulation of inflammatory pathwaysIn vitro studies indicate reduced cytokine levels
AntimicrobialInhibition of microbial growthEffective against specific bacterial strains
Enzyme inhibitionBinding to enzyme active sitesPotential as an enzyme inhibitor in biochemical assays

Case Studies

  • Anti-inflammatory Study :
    A study conducted on human cell lines demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines. The results indicated a dose-dependent response, suggesting its potential utility in managing inflammatory diseases.
  • Antimicrobial Evaluation :
    In a controlled experiment, this compound was tested against various bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
  • Enzyme Interaction Analysis :
    Molecular docking studies revealed that this compound binds effectively to the active sites of several enzymes involved in metabolic pathways. This interaction was characterized by favorable binding energies, indicating strong affinity.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In vivo Studies : Assessing the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound.
  • Therapeutic Applications : Exploring its potential use in drug formulations for anti-inflammatory and antimicrobial therapies.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-Amino-2-hydroxy-N,N-dimethylbenzamide?

The synthesis typically involves multi-step reactions starting from substituted phenols or benzamide precursors. For example:

  • Step 1 : React 2-amino-substituted phenol derivatives with acylating agents (e.g., acetyl chloride derivatives) under controlled conditions to introduce the acetamide moiety .
  • Step 2 : Protect the hydroxyl group using silylating agents (e.g., TIPSCl) to prevent undesired side reactions during subsequent steps .
  • Step 3 : Introduce dimethylamine via alkylation or reductive amination. For instance, NaCNBH₃-mediated reductive amination with N-Boc-protected amines can yield the N,N-dimethyl group .
  • Purification : Use column chromatography or recrystallization to isolate the product. Yield optimization often requires temperature control (e.g., room temperature for 18 hours) .

How can researchers characterize the physical and chemical properties of this compound?

Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituents on the aromatic ring and confirm dimethylamine integration (δ ~2.8–3.2 ppm for N-CH₃) .
    • IR Spectroscopy : Detect hydroxyl (-OH, ~3200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .
  • Chromatography :
    • HPLC : Retention indices for N,N-dimethylbenzamide derivatives show deviations (~-80 units) compared to primary amides, aiding purity assessment .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 198.65 for C₉H₁₁ClN₂O analogs) .

What safety protocols are critical during experimentation?

  • Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in fume hoods to minimize inhalation of aerosols .
  • Storage : Keep in inert atmospheres at room temperature to prevent degradation .
  • Waste Disposal : Segregate organic waste and consult certified agencies for disposal of toxic byproducts .

Advanced Research Questions

How does structural modification impact biological activity (e.g., kinase inhibition)?

  • Case Study : Substitution at the 3-amino position with purine moieties (e.g., 3-((6-cyclohexylmethoxy-9H-purin-2-yl)amino)-N,N-dimethylbenzamide) enhances selectivity for Nek2 over CDK2 (IC₅₀ = 0.62 μM vs. 7.0 μM) .
  • SAR Insights :
    • Electron-withdrawing groups (e.g., Cl, NO₂) on the benzene ring improve target binding via hydrophobic interactions.
    • Hydroxyl groups enable hydrogen bonding with kinase active sites but may reduce metabolic stability .

What strategies resolve contradictions in biological data across studies?

  • Methodological Adjustments :
    • Assay Conditions : Vary ATP concentrations (e.g., 10–100 μM) to account for competitive inhibition in kinase assays .
    • Control Experiments : Use isotopic labeling (e.g., ¹³C/¹⁵N) to distinguish compound-specific effects from background noise .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses and identifies false positives due to off-target interactions .

How can analytical methods be optimized for trace impurity detection?

  • HPLC-MS/MS : Employ C18 columns with gradient elution (acetonitrile/0.1% formic acid) to separate byproducts. Detect impurities at ppm levels using MRM transitions .
  • NMR Spiking : Add authentic standards (e.g., 3,5-dinitrosalicylic hydrazide) to identify unknown peaks via chemical shift alignment .

What are the challenges in scaling up synthesis for preclinical studies?

  • Yield Optimization : Pilot studies show that scaling from mg to g scales reduces yields by ~20% due to inefficient heat transfer. Use flow chemistry for better control .
  • Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) to reduce costs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-hydroxy-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
3-Amino-2-hydroxy-N,N-dimethylbenzamide

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